molecular formula C10H7BrNO4- B287779 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Cat. No. B287779
M. Wt: 285.07 g/mol
InChI Key: IAFZBVTUIXNIPJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is not fully understood. However, it is believed that this compound interacts with metal ions and forms a complex that exhibits fluorescence. In the case of photodynamic therapy, this compound is excited by light, which leads to the production of reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are still under investigation. It has been suggested that this compound may have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is its high selectivity towards metal ions. This makes it an ideal fluorescent probe for the detection of metal ions in biological samples. However, its limited solubility in water can be a limitation for some experiments.

Future Directions

There are several future directions for the research on 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate. One of the areas of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in other fields such as environmental monitoring and food analysis. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-bromo-2-hydroxybenzoxazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron in biological samples. This compound has also been used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer.

properties

Molecular Formula

C10H7BrNO4-

Molecular Weight

285.07 g/mol

IUPAC Name

3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)propanoate

InChI

InChI=1S/C10H8BrNO4/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14)/p-1

InChI Key

IAFZBVTUIXNIPJ-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=C1Br)OC(=O)N2CCC(=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)N2CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.